molecular formula C30H33O20+ B1260821 delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside

delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside

Cat. No. B1260821
M. Wt: 713.6 g/mol
InChI Key: YHLZPXCREROAPG-YEQKKNNOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin with beta-D-glucosyl groups at the 3- and 3'-positions. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside-3'-O-beta-D-glucoside(1-).

Scientific Research Applications

Pigment Identification and Isolation

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside has been identified in various natural sources, contributing to their pigmentation. For instance, Nørbaek et al. (2002) isolated this compound from the blue perianth segments of Cichorium intybus, revealing its role in the plant's pigmentation (Nørbaek, Nielsen, & Kondo, 2002). Additionally, Tatsuzawa et al. (2003) isolated similar anthocyanin compounds from the red-purple flowers of Alstroemeria 'Westland', further highlighting the importance of these compounds in the coloration of flowers (Tatsuzawa, Saitǒ, Murata, Shinoda, Shigihara, & Honda, 2003).

Biosynthesis and Biochemical Pathways

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside is involved in complex biosynthetic pathways in plants. Kogawa et al. (2007) explored its biosynthesis in Clitoria ternatea, providing insights into its role in the formation of polyacylated anthocyanins (Kogawa, Kazuma, Kato, Noda, & Suzuki, 2007). Similarly, Kazuma et al. (2004) identified this compound as a postulated intermediate in the biosynthesis of ternatin C5 in the blue petals of Clitoria ternatea (Kazuma, Kogawa, Noda, Kato, & Suzuki, 2004).

Health-Related Applications

Studies have also explored the potential health benefits of related compounds. Park et al. (2019) investigated the anti-adipogenic effects of Delphinidin-3-O-β-Glucoside, suggesting its utility in obesity management (Park, Sharma, & Lee, 2019). Sun et al. (2022) demonstrated that Delphinidin-3-O-glucoside can inhibit oxidative stress and inflammation in rabbits with atherosclerosis, indicating its cardiovascular benefits (Sun, Li, Zhang, Wang, Shao, & Zheng, 2022).

properties

Product Name

delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside

Molecular Formula

C30H33O20+

Molecular Weight

713.6 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C30H32O20/c31-7-17-22(39)24(41)26(43)29(49-17)47-15-2-9(1-13(34)21(15)38)28-16(5-11-12(33)3-10(32)4-14(11)46-28)48-30-27(44)25(42)23(40)18(50-30)8-45-20(37)6-19(35)36/h1-5,17-18,22-27,29-31,39-44H,6-8H2,(H4-,32,33,34,35,36,38)/p+1/t17-,18-,22-,23-,24+,25+,26-,27-,29-,30-/m1/s1

InChI Key

YHLZPXCREROAPG-YEQKKNNOSA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)O

SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=[O+]C4=CC(=CC(=C4C=C3OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)O

Origin of Product

United States

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